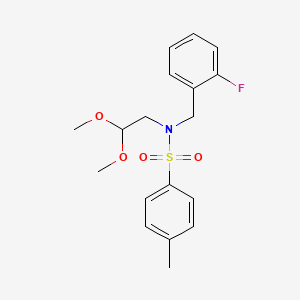

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

Description

Properties

CAS No. |

1404367-16-3 |

|---|---|

Molecular Formula |

C18H22FNO4S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H22FNO4S/c1-14-8-10-16(11-9-14)25(21,22)20(13-18(23-2)24-3)12-15-6-4-5-7-17(15)19/h4-11,18H,12-13H2,1-3H3 |

InChI Key |

SKWHBIGZNOAGNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(OC)OC |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Reaction

The core synthetic step is the nucleophilic substitution of the sulfonyl chloride by the amine. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile under mild conditions, often at room temperature.

-

- 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

- N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine (prepared or commercially available)

- Base such as triethylamine to neutralize the hydrochloric acid formed

- Aprotic solvent (e.g., dichloromethane)

-

- Dissolve 4-methylbenzenesulfonyl chloride in dry dichloromethane.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add the amine compound (N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine) under stirring at room temperature.

- Stir the reaction mixture for several hours (typically 2–4 hours) to ensure completion.

- Wash the reaction mixture with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove impurities.

- Dry the organic layer and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

This method yields the target sulfonamide with high purity and good yield, typically above 85%, depending on reaction scale and conditions.

Synthesis of Amine Precursors

The amine moiety N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)amine can be synthesized via reductive amination or nucleophilic substitution methods:

-

- React 2-fluorobenzaldehyde with 2,2-dimethoxyethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This reaction forms the secondary amine with both substituents attached to the nitrogen.

-

- Alkylate 2,2-dimethoxyethylamine with 2-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.

These methods provide the amine intermediate necessary for the subsequent sulfonylation step.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 2-fluorobenzaldehyde, 2,2-dimethoxyethylamine, NaBH(OAc)3 | 12–18 h | Room temp | 75–85 | In methanol or dichloromethane solvent |

| Sulfonylation | 4-methylbenzenesulfonyl chloride, amine, triethylamine, DCM | 2–4 h | Room temp | 85–95 | Stirring under inert atmosphere recommended |

| Purification | Column chromatography | - | - | - | Silica gel, eluent gradient of ethyl acetate/hexane |

Alternative Synthetic Approaches

Research literature suggests the use of multicomponent reactions such as the Ugi reaction followed by post-cyclization steps to access complex sulfonamide derivatives, including those with 2,2-dimethoxyethyl substituents. For example:

- The Ugi four-component reaction (Ugi-4CR) involving an aldehyde, amine (such as 2,2-dimethoxyethylamine), isocyanide, and acid component can be employed to generate intermediates.

- Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride yields the desired sulfonamide.

- Acid catalysis (e.g., methanesulfonic acid) can be used to promote cyclization or further functionalization if required.

These methods offer structural diversity and efficiency but require careful optimization of reaction conditions.

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.

- Mass spectrometry (MS): Confirms molecular weight (~259.32 g/mol).

- Melting point determination: Used to assess compound crystallinity and purity.

- Chromatography: Flash column chromatography is standard for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity or protein interactions.

Medicine: Potential use as a therapeutic agent or drug candidate.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Biological Activity

N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethoxyethyl group and a fluorobenzyl moiety, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C11H17FNO4S

- Molecular Weight : 259.32 g/mol

- Structural Features : The compound contains a sulfonamide functional group which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key reactions. Common methods include:

- Nucleophilic Substitution : The introduction of the dimethoxyethyl group through nucleophilic substitution reactions.

- Sulfonamide Formation : Coupling of the amine with a sulfonyl chloride to form the sulfonamide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that sulfonamides can interact with carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. For example, compounds with similar structures have been documented to induce apoptosis in cancer cells and affect cell cycle regulation.

The biological activity of this compound is believed to be mediated through:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer progression.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound showed a dose-dependent response, effectively reducing cell viability at higher concentrations.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates. Preliminary results indicate that it may enhance the effects of existing chemotherapeutic agents.

Comparative Analysis Table

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H17FNO4S | Anticancer | Potential inhibitor of carbonic anhydrases |

| N-(4-Methylbenzene)sulfonamide | C7H9NO2S | Antibacterial | Basic sulfonamide structure |

| N-(p-Toluenesulfonyl)acetamide | C10H13NO3S | Antitumor | Contains p-toluenesulfonyl group |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound exhibits moderate solubility in biological fluids, which may enhance its bioavailability.

Q & A

Q. What are the key methodological considerations for synthesizing N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide?

Synthesis typically involves multi-step reactions with careful control of protecting groups and reaction conditions. For analogous sulfonamides, tosyl chloride (TsCl) and bases like DIPEA in anhydrous dichloromethane are used to introduce the sulfonamide moiety . Purification via flash chromatography and characterization by HRMS (e.g., m/z calculated for [M+Na]⁺) and NMR (¹H/¹³C) are critical to confirm structural integrity . Side reactions, such as over-sulfonylation, require monitoring through TLC or LC-MS.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC or GC, while structural confirmation relies on spectroscopic methods:

- HRMS : Accurately determines molecular mass (e.g., [M+Na]⁺ ion clusters) .

- NMR : ¹H and ¹³C spectra verify substituent positions and detect impurities .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can unexpected byproducts be systematically analyzed during synthesis?

Byproducts often arise from competing reaction pathways (e.g., double sulfonylation or incomplete deprotection). Strategies include:

- Crystallographic analysis : Resolve unexpected products (e.g., "double" sulfonamides observed in related studies) .

- Mechanistic studies : Use isotopic labeling (e.g., ²H/¹³C) or DFT calculations to trace reaction pathways .

- Spectroscopic cross-validation : Compare experimental NMR shifts with predicted values from computational tools (e.g., ACD/Labs) .

Q. What challenges arise in crystallizing this sulfonamide, and how are they addressed?

Challenges include poor crystal growth due to conformational flexibility or solvent effects. Solutions involve:

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., NMR peak splitting vs. X-ray symmetry) require multi-technique validation:

Q. What role does this sulfonamide play in target-based drug discovery?

Sulfonamides are often used as enzyme inhibitors or protein-binding probes. Methodologies include:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorobenzyl groups) to optimize binding .

- Crystallographic fragment screening : Co-crystallize with target proteins (e.g., kinases) to identify binding modes .

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorescence polarization or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.